N-(4-bromophenyl)-N'-(4-methoxybenzyl)ethanediamide
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Overview
Description
N-(4-bromophenyl)-N’-(4-methoxybenzyl)ethanediamide: is an organic compound that features both bromine and methoxy functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-N’-(4-methoxybenzyl)ethanediamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromoaniline and 4-methoxybenzylamine.
Formation of Intermediate: The two starting materials are reacted with ethyl chloroformate to form an intermediate carbamate.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with ethanediamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:
Batch or Continuous Flow Reactors: To ensure consistent reaction conditions.
Purification Steps: Such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-N’-(4-methoxybenzyl)ethanediamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products depend on the nucleophile used, such as phenols or amines.
Oxidation: Can lead to the formation of quinones or other oxidized derivatives.
Reduction: Typically results in the formation of amines or alcohols.
Scientific Research Applications
N-(4-bromophenyl)-N’-(4-methoxybenzyl)ethanediamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a precursor for drug development.
Materials Science: Utilized in the synthesis of polymers and advanced materials.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism by which N-(4-bromophenyl)-N’-(4-methoxybenzyl)ethanediamide exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways: Modulation of biochemical pathways, potentially affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-N’-(4-methoxyphenyl)ethanediamide
- N-(4-chlorophenyl)-N’-(4-methoxybenzyl)ethanediamide
Properties
IUPAC Name |
N'-(4-bromophenyl)-N-[(4-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c1-22-14-8-2-11(3-9-14)10-18-15(20)16(21)19-13-6-4-12(17)5-7-13/h2-9H,10H2,1H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOVRBOOVYEODQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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